molecular formula C17H25Cl2N3O3 B13754070 L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride CAS No. 57533-05-8

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride

Cat. No.: B13754070
CAS No.: 57533-05-8
M. Wt: 390.3 g/mol
InChI Key: FMEUDANPRXYWAF-UTLKBRERSA-N
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Description

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride is a chemical compound with the molecular formula C17H23N3O3·2ClH and a molecular weight of 390.35. This compound is known for its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and an amino acid moiety derived from L-Leucine. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions. The resulting pyrazole intermediate is then reacted with L-Leucine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrazole ring.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The pyrazole ring and the L-Leucine moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride can be compared with other similar compounds, such as:

    L-Leucine derivatives: Compounds with modifications on the L-Leucine moiety, which may exhibit different biological activities.

    Pyrazole derivatives: Compounds with various substitutions on the pyrazole ring, leading to diverse chemical and biological properties.

    Amino acid conjugates: Compounds where amino acids are conjugated with other functional groups, resulting in unique chemical behaviors.

The uniqueness of this compound lies in its specific combination of a pyrazole ring and an L-Leucine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

57533-05-8

Molecular Formula

C17H25Cl2N3O3

Molecular Weight

390.3 g/mol

IUPAC Name

(2S)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-methylpentanoic acid;dihydrochloride

InChI

InChI=1S/C17H23N3O3.2ClH/c1-11(2)10-14(17(22)23)18-15-12(3)19(4)20(16(15)21)13-8-6-5-7-9-13;;/h5-9,11,14,18H,10H2,1-4H3,(H,22,23);2*1H/t14-;;/m0../s1

InChI Key

FMEUDANPRXYWAF-UTLKBRERSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N[C@@H](CC(C)C)C(=O)O.Cl.Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(CC(C)C)C(=O)O.Cl.Cl

Origin of Product

United States

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